

3-Hydroxy Carvedilol-d5 biological activity

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Compound Focus: 3-Hydroxy Carvedilol-d5

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Biological Activity and Significance

The biological significance of 3-Hydroxy Carvedilol stems from its role as a major active metabolite of the heart medication Carvedilol [1] [2]. The key findings on its activity are summarized below.

Assay	Key Finding	Implication
DPPH Radical Scavenging [1]	Superior radical-inhibiting activity compared to carvedilol and benchmark antioxidants like BHT and α -tocopherol.	Metabolite is a potent direct antioxidant via hydrogen atom transfer.
Photoinduced Radical Addition Inhibition [1]	Effectively inhibited free-radical chain reactions in a model system.	Confirms antioxidant activity in a system mimicking lipid peroxidation.
General Role	Deuterated form (3-Hydroxy Carvedilol-d5) is used as an internal standard for quantitative bioanalysis [3].	Enables accurate measurement of the active metabolite in research, not a therapeutic agent.

Experimental Protocols for Antioxidant Activity

The primary experimental evidence for the potent antioxidant activity of 3-Hydroxy Carvedilol comes from two key assays, which you can adapt for related research.

DPPH Radical Scavenging Assay

This method measures a compound's ability to donate a hydrogen atom to the stable DPPH radical [1].

- **Workflow:** Prepare a 50 μM solution of DPPH in a suitable solvent (e.g., ethanol). Add the antioxidant (3-Hydroxy Carvedilol) at concentrations of 5 μM , 25 μM , and 50 μM .
- **Measurement:** Monitor the decrease in the intensity of the DPPH absorption peak at **515 nm** using a UV-visible spectrophotometer.
- **Data Analysis:** Use a standard calibration curve to convert absorbance to DPPH concentration. The radical-quenching ability is determined by the time required to reduce the DPPH concentration by half and the total equivalents of DPPH consumed per equivalent of antioxidant [1].

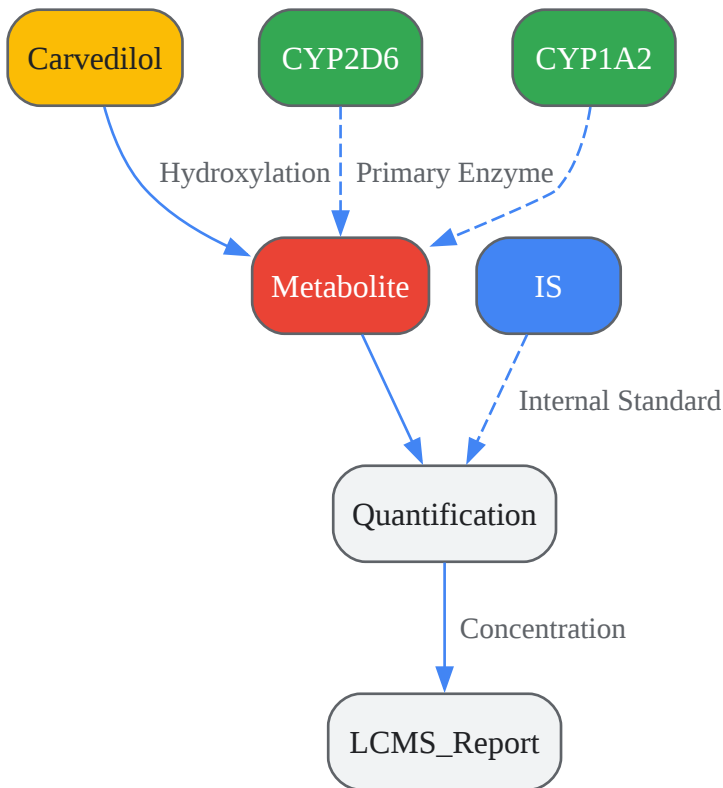
Inhibition of Photoinduced Radical Addition

This assay evaluates the compound's effectiveness in inhibiting a propagating radical chain reaction [1].

- **Reaction Setup:** In an NMR tube, combine cyclopropylacetylene and Se-phenyl p-tolueneselenosulfonate in a deuterated solvent. The sample is then irradiated with visible light to initiate a free-radical chain reaction.
- **Control Experiment:** Without an inhibitor, the reaction leads to the radical 1,2-addition of the selenosulfonate to the alkyne and the ring-opening of the cyclopropane.
- **Inhibition Test:** Repeat the experiment in the presence of 3-Hydroxy Carvedilol.
- **Measurement:** Use ^1H NMR spectroscopy to monitor the reaction. Effective antioxidants like 3-Hydroxy Carvedilol will significantly slow down or suppress the formation of the ring-opened products, indicating inhibition of the radical chain process [1].

Metabolic Pathway and Analysis

3-Hydroxy Carvedilol is produced in the body when the parent drug, Carvedilol, is metabolized. The deuterated form is used to study this process accurately.



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The diagram above shows that 3-Hydroxy Carvedilol is formed primarily via enzymatic hydroxylation of Carvedilol by cytochrome P450 enzymes like **CYP2D6** and **CYP1A2** [1] [2]. For accurate measurement, a known amount of the deuterated internal standard, **3-Hydroxy Carvedilol-d5**, is added to a biological sample. This standard compensates for variability during sample preparation and analysis. Both the metabolite and the standard are then quantified using analytical techniques like **LC-MS** or **GC-MS**, with the standard enabling precise calculation of the metabolite's concentration [3] [4].

Key Takeaways for Researchers

- **Potent Antioxidant Metabolite:** The documented biological activity belongs to 3-Hydroxy Carvedilol, which is a more potent radical-inhibiting antioxidant than the parent drug Carvedilol and even α -tocopherol (Vitamin E) [1].
- **Role of Deuterated Form: 3-Hydroxy Carvedilol-d5 is for research use only** as a stable isotope internal standard. Its primary application is in quantitative bioanalysis to ensure accurate measurement of the active metabolite in complex biological matrices [3].
- **Experimental Evidence:** The antioxidant properties were conclusively demonstrated using the DPPH scavenging assay and an inhibition assay of a photoinduced radical addition reaction [1].

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